molecular formula C13H10F3NO2 B14773680 2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine

Katalognummer: B14773680
Molekulargewicht: 269.22 g/mol
InChI-Schlüssel: BWSKGROYOFGUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine is a compound that features a pyridine ring substituted with a hydroxy group, a methyl group, and a trifluoromethoxyphenyl group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable pyridine derivative with a trifluoromethoxy-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C13H10F3NO2

Molekulargewicht

269.22 g/mol

IUPAC-Name

3-methyl-5-[2-(trifluoromethoxy)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C13H10F3NO2/c1-8-6-9(7-17-12(8)18)10-4-2-3-5-11(10)19-13(14,15)16/h2-7H,1H3,(H,17,18)

InChI-Schlüssel

BWSKGROYOFGUGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CNC1=O)C2=CC=CC=C2OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.